molecular formula C7H9N5O B1448857 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol CAS No. 2089255-35-4

3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol

Cat. No. B1448857
M. Wt: 179.18 g/mol
InChI Key: PTNKDQUOYZTIJI-UHFFFAOYSA-N
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Description

Triazolo[4,3-a]pyrazine derivatives are a class of nitrogen-containing heterocycles that are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Chemical Reactions Analysis

The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives was preliminarily analyzed .

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol, such as 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, possess potent anticonvulsant activity. These compounds have been synthesized and tested against maximal electroshock-induced seizures in rats, with some exhibiting significant efficacy. This indicates the potential of these derivatives in developing new anticonvulsant drugs (Kelley et al., 1995).

Adenosine Receptor Antagonism

The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, related to 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol, has been identified as a versatile framework for designing potent adenosine human receptor antagonists. This structural motif has been utilized to target the hA2A adenosine receptor subtype, showing not only high affinity but also selectivity. Such compounds have potential applications in treating Parkinson's disease, as demonstrated by their ability to counteract neurotoxicity in cultured human neuroblastoma cells (Falsini et al., 2017).

Novel Synthetic Methodologies

A straightforward one-pot synthesis methodology for fused 3-aminotriazoles, including 3-amino-[1,2,4]triazolo[4,3-a]pyridines and related structures, has been developed. This method demonstrates the versatility of the core structure in facilitating synthetic accessibility to complex heterocycles, which are valuable in medicinal chemistry and drug design (Comas et al., 2009).

Biological Activity

The triazolo[4,3-a]pyrazine ring system, closely related to 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol, serves as a platform for developing compounds with various biological activities. This includes antimicrobial and anticancer properties, demonstrating the compound's potential in contributing to new therapeutic agents (Mallisetty et al., 2022).

Antimicrobial Applications

Several studies have focused on the antimicrobial properties of derivatives synthesized from the core structure of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol. These compounds have shown promising activity against various bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance (Idrees et al., 2019).

Future Directions

In recent years, infectious diseases have posed major challenges to human health. This widespread infection reveals a gradual decrease of sensitivity to the currently used antimicrobial agents . Therefore, developing new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . The exploration of [1,2,4]triazolo[4,3-a]pyrazine as antimicrobial agents is a promising future direction .

properties

IUPAC Name

3-(2-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6/h3-4H,1-2,8H2,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNKDQUOYZTIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol
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3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol
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3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol
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3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol
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